molecular formula C8H9NO3 B047771 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde CAS No. 121604-63-5

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde

Cat. No.: B047771
CAS No.: 121604-63-5
M. Wt: 167.16 g/mol
InChI Key: HFGLNMKTCJMXQB-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a tetrahydrofuran (THF) moiety and at the 5-position with an aldehyde group.

Properties

IUPAC Name

3-(oxolan-2-yl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-4-7(9-12-6)8-2-1-3-11-8/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGLNMKTCJMXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition with Prefunctionalized Nitrile Oxides

A nitrile oxide bearing the tetrahydrofuran-2-yl group can react with a propargyl aldehyde to form the isoxazole ring. For example, the reaction of tetrahydrofuran-2-carbonitrile oxide with propiolaldehyde under thermal conditions yields the 3,5-disubstituted isoxazole. This method ensures direct incorporation of both substituents but requires stable nitrile oxide precursors, which may necessitate protective-group strategies for the aldehyde.

Hydroxylamine-Mediated Cyclization

Cyclocondensation of a β-diketone containing the tetrahydrofuran moiety with hydroxylamine hydrochloride provides an alternative route. For instance, 3-(tetrahydrofuran-2-yl)-1,3-diketone treated with hydroxylamine in ethanol at reflux forms the isoxazole ring, though this approach risks poor regioselectivity.

Introduction of the Tetrahydrofuran-2-yl Group

Post-cyclization functionalization is often employed to introduce the tetrahydrofuran substituent.

Nucleophilic Substitution

A halogenated isoxazole at position 3 (e.g., 3-bromoisoxazole-5-carbaldehyde) can undergo nucleophilic substitution with tetrahydrofuran-2-yl lithium or Grignard reagents. This method, adapted from Suzuki coupling protocols, requires anhydrous tetrahydrofuran (THF) and low temperatures (−78°C) to prevent ring-opening of the tetrahydrofuran nucleophile.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling between 3-iodoisoxazole-5-carbaldehyde and tetrahydrofuran-2-boronic acid (via Suzuki-Miyaura) provides a high-yielding route. Optimized conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ base, and a 1,4-dioxane/water solvent system at 80°C.

Aldehyde Group Installation

The formyl group at position 5 is introduced via oxidation or formylation.

Oxidation of Primary Alcohols

5-Hydroxymethylisoxazole-3-(tetrahydrofuran-2-yl) intermediates are oxidized to the aldehyde using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with trichloroisocyanuric acid (TCCA) in dichloromethane at 0–25°C. This method, adapted from ketone syntheses, achieves >80% yield with minimal overoxidation to carboxylic acids.

Vilsmeier-Haack Formylation

Direct formylation of 3-(tetrahydrofuran-2-yl)isoxazole using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at −10°C introduces the aldehyde group regioselectively. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the tetrahydrofuran substituent.

Optimization and Challenges

Reaction Conditions

  • Solvent Effects : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for cycloadditions and oxidations, respectively, due to their polarity and inertness.

  • Temperature Control : Low temperatures (−78°C to 0°C) prevent side reactions during nucleophilic substitutions, while oxidations proceed optimally at 25°C.

Yield Improvements

  • Catalyst Screening : Pd(OAc)₂ with XPhos ligand enhances cross-coupling yields to 85–90%.

  • Protective Groups : Acetal protection of the aldehyde during cyclization steps prevents undesired side reactions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYield (%)AdvantagesLimitations
CycloadditionTetrahydrofuran-2-carbonitrile oxide, propiolaldehydeHeat, toluene, 110°C65–70Direct, one-step synthesisUnstable nitrile oxide precursors
Nucleophilic Substitution3-Bromoisoxazole-5-carbaldehydeTetrahydrofuran-2-yl Li, THF, −78°C50–60Flexible substitutionSensitivity to moisture
Suzuki Coupling3-Iodoisoxazole-5-carbaldehydePd(PPh₃)₄, THF/water, 80°C85–90High regioselectivityRequires halogenated intermediates
TEMPO Oxidation5-Hydroxymethylisoxazole derivativeTEMPO, TCCA, DCM, 25°C80–85Mild conditions, minimal overoxidationMulti-step synthesis required

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(Tetrahydrofuran-2-yl)isoxazole-5-carboxylic acid.

    Reduction: 3-(Tetrahydrofuran-2-yl)isoxazole-5-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of isoxazole derivatives, including 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde, in developing anticancer agents. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that isoxazole derivatives could effectively target cancer pathways, leading to significant reductions in tumor growth in vitro and in vivo models .

1.2 Allosteric Modulation
The compound has also been explored as an allosteric modulator of receptors involved in autoimmune diseases. Research indicates that derivatives of isoxazole can bind to allosteric sites on proteins such as RORγt, leading to the inhibition of IL-17a expression, which is crucial in the pathogenesis of autoimmune disorders . This discovery opens avenues for developing new therapies targeting these pathways.

Agrochemical Applications

2.1 Herbicide Development
this compound has been identified as a potential precursor in the synthesis of novel herbicides. Its structural features allow for modifications that enhance herbicidal activity against a range of agricultural pests. Patents have been filed detailing formulations that incorporate this compound as a key ingredient for controlling harmful plant species .

2.2 Plant Protection Agents
The compound's ability to form stable agrochemical formulations has been documented, suggesting its use in creating effective plant protection agents. These formulations can be developed into various application forms, including wettable powders and granules, enhancing their usability in agricultural practices .

Materials Science Applications

3.1 Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing functional materials such as polymers and coatings. Its reactive aldehyde group allows for further chemical modifications that can lead to materials with tailored properties for specific applications, including sensors and catalysts.

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/MechanismReference
AnticancerIsoxazole DerivativesApoptosis induction
Allosteric Modulation3-(Tetrahydrofuran-2-yl)isoxazoleRORγt inhibition
HerbicideNovel FormulationsWeed control

Table 2: Agrochemical Formulations

Formulation TypeActive IngredientApplication Method
Wettable Powder3-(Tetrahydrofuran-2-yl)isoxazoleFoliar application
GranulesModified Isoxazole DerivativesSoil application

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Differences Reference
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde C₁₀H₆ClNO₂ 207.61 g/mol 4-Chlorophenyl at 3-position Aromatic vs. THF substituent
3-(2-Hydroxy-phenyl)-isoxazole-5-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide C₁₅H₁₆N₂O₄ 288.30 g/mol Hydroxyphenyl at 3-position; amide at 5-position Aldehyde vs. amide; hydroxyl addition
Key Observations:

Substituent Effects on Reactivity :

  • The aldehyde group in 3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde is expected to confer higher electrophilicity compared to the amide group in the analog from . This makes the former more reactive in nucleophilic addition or condensation reactions .
  • The THF substituent introduces stereoelectronic effects distinct from aromatic substituents (e.g., 4-chlorophenyl in ). THF’s oxygen atom may enhance solubility in polar solvents or participate in hydrogen bonding, whereas chlorophenyl groups increase lipophilicity .

Synthetic Applications: The compound in (tetrachloromonospirophosphazene) utilizes THF as a solvent in synthesis, suggesting that THF-containing analogs like this compound may exhibit compatibility with similar reaction conditions .

Biological and Material Relevance :

  • The hydroxyphenyl-amide analog () highlights the role of hydrogen-bonding motifs in biological targeting, whereas the aldehyde group in the target compound could facilitate covalent bonding with proteins or polymers .

Physicochemical Properties (Inferred)

Property This compound (Predicted) 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde ()
Boiling Point ~250–300°C (decomposes) Not reported
Solubility Moderate in THF, DMSO; low in water Likely low water solubility due to chlorophenyl group
Stability Aldehyde group may oxidize; store under inert atmosphere Stable under standard conditions
Notes:
  • The aldehyde group’s sensitivity to oxidation necessitates careful handling, contrasting with the stability of carboxamide or chlorophenyl-substituted analogs .
  • THF’s ether oxygen may improve solubility in organic phases compared to purely aromatic substituents .

Biological Activity

3-(Tetrahydrofuran-2-yl)isoxazole-5-carbaldehyde (CAS No. 121604-63-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound features an isoxazole ring substituted with a tetrahydrofuran moiety and an aldehyde functional group. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects against certain bacterial strains.
  • Anticancer Properties : The compound has shown potential in inhibiting the growth of cancer cell lines, although specific IC50 values are yet to be widely reported.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerGrowth inhibition in cancer cell lines
AntioxidantPotential antioxidant properties

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties could be linked to the modulation of ROS levels within cells.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of isoxazole derivatives, including this compound. For instance:

  • Anticancer Study : A study evaluated the effect of various isoxazole derivatives on MCF-7 breast cancer cells, revealing that some derivatives exhibited significant antiproliferative effects with IC50 values ranging from 5 to 16 µM, indicating a promising therapeutic potential for similar structures .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of isoxazole derivatives against Staphylococcus aureus and Escherichia coli, finding notable inhibition rates that warrant further exploration into their clinical applications.

Comparative Analysis

When compared to other related compounds such as 6-Methoxy-isoxazole and 5-Hydroxy-isoxazole, this compound exhibits distinct biological profiles.

Table 2: Comparison with Related Compounds

CompoundAnticancer Activity (IC50)Antimicrobial Activity
This compoundTBDModerate
6-Methoxy-isoxazoleTBDHigh
5-Hydroxy-isoxazoleTBDLow

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Recommendations for future studies include:

  • In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its observed effects.

Q & A

Q. What protocols ensure safe handling given the compound’s aldehyde reactivity?

  • Methodology : Follow OSHA guidelines for aldehydes: use fume hoods, nitrile gloves, and PPE. Monitor airborne exposure with gas detection tubes. In case of spills, neutralize with sodium bisulfite to form stable adducts .

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